molecular formula C13H11N5O2S B2770689 (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035003-90-6

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2770689
CAS No.: 2035003-90-6
M. Wt: 301.32
InChI Key: ILILFJHLNVDZGQ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8, an acrylamide-linked thiophene moiety, and a methyl bridge at position 2. The Z-configuration of the acrylamide group is critical for its stereochemical and biological properties. This compound is hypothesized to exhibit anticancer activity due to structural similarities with other triazole- and thiophene-containing derivatives reported in the literature .

Properties

IUPAC Name

(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-11(4-3-9-2-1-7-21-9)15-8-10-16-17-12-13(20)14-5-6-18(10)12/h1-7H,8H2,(H,14,20)(H,15,19)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILFJHLNVDZGQ-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antiviral, antibacterial, and anticancer properties.

Chemical Structure

The compound features a triazole moiety fused with a pyrazine ring and is substituted with a thiophene group. This unique structure is believed to contribute to its diverse biological activities.

Antiviral Activity

Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antiviral properties. For instance, compounds structurally related to our target have shown effectiveness against HIV integrase, which is crucial for the viral replication process. The mechanism typically involves the inhibition of viral enzyme activity, leading to reduced viral load in infected cells .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored in various studies:

  • Microbial Testing : In vitro studies demonstrated that related triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, one derivative showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Several studies have reported on the cytotoxic effects of triazole derivatives against various cancer cell lines:

  • Cytotoxicity Assays : In one study, related compounds displayed IC50 values indicating significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. For instance, one derivative had an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
  • Cell Cycle Disruption : In cancer cells, it could induce apoptosis or disrupt cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some triazole derivatives have been shown to increase ROS levels in cells, leading to oxidative stress that can trigger cell death.

Summary Table of Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntiviralHIVInhibitory activity
AntibacterialStaphylococcus aureusMIC: 32 μg/mL
Escherichia coliMIC: 16 μg/mL
AnticancerHCT-116 (colon carcinoma)IC50: 6.2 μM
T47D (breast cancer)IC50: 27.3 μM

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide demonstrate promising anticancer effects. For instance:

  • Mechanism of Action : The compound may inhibit specific receptor tyrosine kinases involved in tumor growth and angiogenesis. Preliminary studies suggest that derivatives can disrupt signaling pathways essential for cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Antimicrobial Properties

The presence of the triazole moiety is associated with broad-spectrum antimicrobial activity. Compounds derived from similar scaffolds have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Neurokinin Receptor Antagonism

The compound acts as a selective antagonist of the neurokinin-3 receptor (NK3R), which plays a role in pain perception and reproductive functions. This antagonism may offer therapeutic benefits in managing conditions such as anxiety and depression .

Inhibition of Enzymatic Activity

The compound's ability to bind to specific enzymes suggests potential use as an inhibitor in biochemical pathways related to DNA replication or protein synthesis, making it a candidate for further development as an antimicrobial or anticancer agent .

Case Studies

Recent studies have highlighted the effectiveness of triazole-based compounds in cancer treatment:

  • Study on Breast Cancer : A derivative of this compound demonstrated significant cytotoxicity against triple-negative breast cancer cells.
  • Antimicrobial Efficacy : Research showed that related compounds exhibited potent activity against resistant strains of bacteria, indicating the potential for development into new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules in terms of synthesis, bioactivity, and physicochemical properties. Below is a detailed analysis:

Table 1: Key Comparisons with Analogous Compounds

Compound Name Structural Features Synthesis Method Biological Activity Key Differences
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides () Furan, thiosemicarbazide, acrylamide Reflux with thiosemicarbazide in ethanol, followed by crystallization Cytotoxicity against cancer cell lines (unspecified IC50) Replaces triazolo-pyrazine with furan and thiosemicarbazide; lacks thiophene moiety.
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide () Thiophene, nitrobenzene, propylamine Condensation of oxazol-5(4H)-one with n-propylamine Anticancer activity (mechanism unspecified) Lacks triazolo-pyrazine core; features nitrobenzene and propyl groups.
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide () Pyrazole, thiophene, cyanoacrylamide Cyclization of β,γ-unsaturated hydrazones or Gewald reaction Chemotherapeutic potential (preclinical) Replaces triazolo-pyrazine with pyrazole; includes cyano group.
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide () Triazolo-pyrazine, phenyl, acrylamide Multi-step synthesis involving hydrazine and cyclization Unreported (structural analog) Lacks hydroxy and thiophene substituents; includes phenyl group.

Key Observations :

Structural Variations: The target compound uniquely combines a hydroxy-substituted triazolo-pyrazine core with a thiophene-acrylamide side chain. This dual functionality is absent in analogs such as furan-based derivatives () or pyrazole-containing compounds (). Unlike nitrobenzene- or cyano-substituted analogs (), the hydroxy group at position 8 may enhance solubility or hydrogen-bonding interactions .

Key intermediates (e.g., thiosemicarbazides or oxazol-5(4H)-ones) are shared with other triazole derivatives . Thiophene incorporation may follow Gewald or Paal–Knorr methodologies, as seen in .

The hydroxy group may modulate toxicity profiles compared to nitro- or cyano-substituted analogs, which often exhibit higher reactivity but poorer selectivity .

Q & A

Basic: What synthetic strategies are effective for constructing the triazolopyrazine core in this compound?

Answer:
The triazolopyrazine scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1: Formation of a pyrazine precursor (e.g., 3-hydrazinopyrazin-2-one) through condensation of hydrazine derivatives with carbonyl-containing intermediates .
  • Step 2: Cyclization using reagents like carbonyldiimidazole (CDI) or ortho-esters under reflux conditions (e.g., anhydrous DMFA at 100°C for 24 hours) to form the triazole ring .
  • Step 3: Functionalization at the 8-hydroxy position via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., THF, DMF) and catalysts (e.g., Lewis acids) are critical for regioselectivity .
    Key Validation: NMR (1H/13C) and LC-MS are used to confirm cyclization success and purity .

Basic: Which analytical techniques are essential for characterizing the acrylamide moiety’s stereochemistry (Z/E)?

Answer:

  • 1H NMR Spectroscopy: Coupling constants between acrylamide α/β protons (J = 10–16 Hz for trans [E], J < 12 Hz for cis [Z]) .
  • NOESY/ROESY: Nuclear Overhauser effects between the thiophene protons and the triazolopyrazine methyl group confirm spatial proximity in the Z-configuration .
  • IR Spectroscopy: Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate acrylamide formation .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from:

  • Purity Variability: Impurities >95% (via HPLC) are required for reliable assays. Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) improves purity .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 for neurological targets) and solvent controls (DMSO concentration ≤0.1%) .
  • Orthogonal Assays: Combine enzymatic inhibition (e.g., kinase activity) with cellular viability (MTT assay) to confirm target specificity .

Advanced: What computational methods predict the compound’s binding affinity to neurological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., NMDA or GABA transporters). The hydroxy group at position 8 may form hydrogen bonds with catalytic residues .
  • MD Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models: Correlate substituent electronegativity (e.g., thiophene’s sulfur) with IC50 values from kinase assays .

Basic: What reaction conditions optimize the coupling of the thiophene-acrylamide moiety?

Answer:

  • Reagent: Use acryloyl chloride or in situ-generated mixed anhydrides for coupling with the triazolopyrazine-methylamine intermediate .
  • Conditions: Anhydrous THF or DCM, 0–5°C (ice bath), with a base (e.g., triethylamine) to scavenge HCl .
  • Monitoring: TLC (silica, ethyl acetate/hexane 1:1) tracks reaction progress. Yield improvements (>70%) require strict exclusion of moisture .

Advanced: How does the Z-configuration influence pharmacokinetic properties?

Answer:

  • Solubility: The Z-isomer’s intramolecular H-bonding (8-hydroxy to acrylamide carbonyl) reduces logP vs. E-isomer, enhancing aqueous solubility (tested via shake-flask method) .
  • Metabolic Stability: Microsomal assays (human liver microsomes, NADPH) show Z-configuration resists CYP3A4 oxidation due to steric hindrance from the thiophene group .
  • Permeability: Caco-2 monolayer assays indicate Z-isomer’s Papp >1 × 10⁻⁶ cm/s, suggesting moderate blood-brain barrier penetration .

Advanced: What experimental designs mitigate byproduct formation during scale-up?

Answer:

  • Flow Chemistry: Continuous flow reactors (e.g., Corning AFR) improve heat/mass transfer, reducing side reactions (e.g., dimerization) during cyclization steps .
  • DoE Optimization: Vary temperature (50–120°C), solvent (DMF vs. THF), and residence time to maximize yield (>85%) and minimize impurities (HPLC area % <2%) .
  • In-line Analytics: PAT tools (FTIR, Raman) monitor reaction progression in real time, enabling immediate parameter adjustments .

Basic: What stability tests are required for long-term storage?

Answer:

  • Forced Degradation: Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. HPLC tracks degradation products (e.g., hydrolysis of the acrylamide bond) .
  • Light Sensitivity: UV-vis spectroscopy (300–800 nm) detects photodegradation; store in amber vials if absorbance increases >5% under ICH light conditions .
  • Cryopreservation: Lyophilization (trehalose matrix) maintains integrity for >12 months at -20°C .

Advanced: How to elucidate the mechanism of action in anticancer assays?

Answer:

  • Transcriptomics: RNA-seq of treated cancer cells (e.g., MCF-7) identifies dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
  • Western Blotting: Validate protein targets (e.g., PARP cleavage for apoptosis; phospho-ERK for signaling inhibition) .
  • CETSA: Cellular thermal shift assay confirms target engagement by measuring protein melting temperature shifts .

Advanced: What strategies validate the compound’s selectivity across kinase targets?

Answer:

  • Kinome Profiling: Use panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM. A selectivity score (S(10) = % kinases inhibited <10%) ensures specificity .
  • Crystal Structures: Co-crystallization with off-target kinases (e.g., CDK2 vs. CDK4) identifies binding-site disparities for rational modifications .
  • Alanine Scanning: Mutate kinase active-site residues to assess binding energy changes (ΔΔG) via ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.